![molecular formula C7H10N2O2 B2447250 Bicyclo[1.1.1]pentane-1,3-dicarboxamide CAS No. 1379318-53-2](/img/structure/B2447250.png)

Bicyclo[1.1.1]pentane-1,3-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

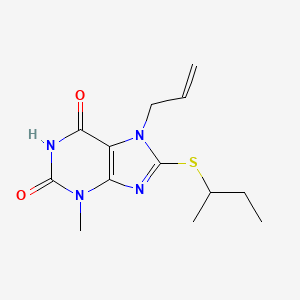

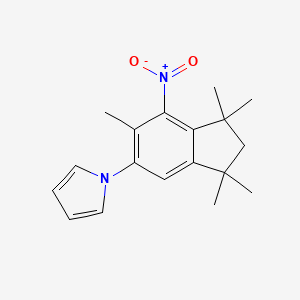

Bicyclo[1.1.1]pentane-1,3-dicarboxamide is a derivative of Bicyclo[1.1.1]pentane (BCP), which is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with a formula of C5H8 . The molecular structure consists of three rings of four carbon atoms each . BCP is a highly strained molecule . The BCP structure has been used as an unusual bioisostere for a phenyl ring .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxamide involves the construction of the BCP core through the flow photochemical addition of propellane to diacetyl . This process allows the production of the BCP core on a large scale within a day . The haloform reaction of the formed diketone in batch results in Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount .Molecular Structure Analysis

The molecular structure of BCP consists of three rings of four carbon atoms each . It is a highly strained molecule due to its unique structure . The BCP structure has been used as an unusual bioisostere for a phenyl ring .Chemical Reactions Analysis

The chemical reactions involving BCP include the flow photochemical addition of propellane to diacetyl, which forms the BCP core . The haloform reaction of the formed diketone in batch results in Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .Physical And Chemical Properties Analysis

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a related compound, has a melting point of 260 °C and a predicted boiling point of 205.3±20.0 °C . Its density is predicted to be 1.864±0.06 g/cm3 .Applications De Recherche Scientifique

- Researchers have replaced benzene rings in bioactive compounds with BCP scaffolds to improve solubility, metabolic stability, and activity .

- Researchers have obtained BCP-containing building blocks (alcohols, acids, amines, etc.) for use in organic synthesis and drug development .

- This approach enhances physicochemical properties and reduces toxicity, leading to improved drug candidates .

Medicinal Chemistry and Drug Design

Materials Science

Functionalization of BCPs

Organic Synthesis

Escape from Flatland

Patent Landscape

Mécanisme D'action

Safety and Hazards

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is classified as Acute Tox. 3 Oral according to its Safety Data Sheet . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Orientations Futures

The BCP structure has been playing an important role in medicinal chemistry . It has been mentioned in more than 200 patents . The increasing demand from pharmaceutical institutions has initiated many academic groups to work on the elaboration of novel synthetic approaches to substituted BCPs and their analogues .

Propriétés

IUPAC Name |

bicyclo[1.1.1]pentane-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-4(10)6-1-7(2-6,3-6)5(9)11/h1-3H2,(H2,8,10)(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHITRSVNYVALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentane-1,3-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447174.png)

![N-(4-methoxybenzyl)-6-[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2447180.png)

![2-Chloro-N-[(1-methylsulfonylcyclopentyl)methyl]propanamide](/img/structure/B2447186.png)

![1-(3-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2447187.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)

![6-methyl-3-(4-methylphenyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2447189.png)